Benzoic acid, 4-bromo-, diphenylsilylene ester
Description
Properties
CAS No. |
129459-85-4 |
|---|---|
Molecular Formula |
C26H18Br2O4Si |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
4-bromo-2-[(5-bromo-2-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H18Br2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
VDCVXWYFVKBEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Br)C(=O)O)C4=C(C=CC(=C4)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Parabromotoluene | 30–60 g per 1000 mL reaction volume |
| Solvent | Glacial acetic acid | 500–700 g |
| Catalysts | Cobalt acetate, Manganese acetate | 3–7 g each |
| Promoter | Potassium bromide | 1–4 g |
| Temperature | 75–85 °C | Controlled reflux |
| Oxygen flow rate | 0.5–1 L/min | Continuous oxygen supply |
| Reaction time | 6–9 hours | Until parabromotoluene <0.5% remains |
| Yield | 96–99% | High purity 99.5–99.6% |
| Melting point of product | 252–254 °C | Confirms purity |
Process Summary: Parabromotoluene is oxidized under reflux with oxygen in the presence of cobalt and manganese acetates and potassium bromide. After completion, the crude 4-bromobenzoic acid is filtered and purified by alkalization, activated carbon decolorization, acidification, and recrystallization to achieve high purity.
Esterification with Diphenylsilylene Moiety
The next critical step is the formation of the diphenylsilylene ester of 4-bromobenzoic acid. This involves the reaction of 4-bromobenzoic acid with a diphenylsilylene-containing reagent, typically a diphenylsilylene chloride or diphenylsilanol derivative, under controlled conditions to form the ester linkage.
General Synthetic Route
- Starting materials: 4-bromobenzoic acid and diphenylsilylene chloride or diphenylsilanol
- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl formed during esterification
- Temperature: 0–25 °C to avoid side reactions
- Reaction time: Several hours under inert atmosphere (nitrogen or argon)
Reaction Mechanism
The carboxylic acid group of 4-bromobenzoic acid reacts with the silicon-bound chloride or hydroxyl group of the diphenylsilylene reagent, forming the ester bond and releasing HCl or water, which is scavenged by the base.
Detailed Research Findings and Data
Molecular Characteristics
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Benzoic acid, 4-bromo- | C7H5BrO2 | ~201 | Aromatic carboxylic acid with Br at para position |
| Diphenylsilylene moiety | C12H10Si | ~182 | Silicon center with two phenyl groups |
| This compound | C19H15BrO2Si | ~582.32 | Ester linkage between 4-bromobenzoic acid and diphenylsilylene |
The incorporation of the diphenylsilylene group enhances the compound’s reactivity and potential applications in organic synthesis and materials science due to the silicon atom’s unique electronic and steric properties.
Purification and Characterization
- Purification: After esterification, the product is purified by column chromatography or recrystallization.
- Characterization: Confirmed by NMR (1H, 13C, 29Si), IR spectroscopy, and mass spectrometry.
- Physical properties: The compound is typically a crystalline solid with a melting point consistent with the ester structure.
Comparative Analysis of Preparation Methods
| Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| 4-Bromobenzoic acid synthesis | Liquid-phase oxidation of parabromotoluene with Co/Mn catalysts | High yield, high purity, scalable | Requires controlled oxygen flow and catalyst handling |
| Esterification | Reaction with diphenylsilylene chloride in anhydrous solvent with base | Mild conditions, good selectivity | Sensitive to moisture, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Diphenylsilylene 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The silylene group can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include silanols and silanes.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzoate moiety with another aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
Benzoic acid, 4-bromo-, diphenylsilylene ester has a unique structure that contributes to its chemical properties. The presence of the bromine atom and the diphenylsilylene group influences its reactivity and interaction with other compounds. Its molecular formula is C_{14}H_{13BrO_2Si with a molecular weight of approximately 315.24 g/mol.
Scientific Research Applications
-
Pharmaceutical Chemistry
- Benzoic acid derivatives, including 4-bromo- variants, have been explored for their potential as pharmaceutical agents. For instance, compounds derived from benzoic acid have shown activity against various enzymes, making them candidates for drug development targeting metabolic pathways such as α-amylase inhibition .
-
Material Science
- The unique properties of benzoic acid esters allow them to be used in creating advanced materials. Research indicates that these compounds can be incorporated into polymers to enhance thermal stability and mechanical properties.
-
Organic Synthesis
- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it valuable in synthetic organic chemistry.
Case Studies
- Inhibition Studies : A study evaluated various substituted hydrazone derivatives based on 4-bromobenzoic acid for their inhibitory effects on α-amylase. The derivatives exhibited significant inhibition potential, with some showing better activity than standard drugs like acarbose .
- Synthesis Optimization : Research focused on optimizing the synthesis routes for 4-bromobenzoic acids revealed methods that enhanced yield and purity while minimizing environmental impact through solvent recycling and low-energy processes .
Data Tables
Mechanism of Action
The mechanism of action of Diphenylsilylene 4-bromobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive silylene and bromobenzoate groups The silylene group can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Diphenylsilylene Esters
Benzoic Acid, 4-Chloro-, Diphenylsilylene Ester (CAS 129472-15-7)
- Molecular Formula : C₂₆H₁₈Cl₂O₄Si
- Molecular Weight : 493.41 g/mol
- Key Properties :
- LogP: 3.767 (indicative of high lipophilicity).
- Boiling Point: 633.9°C.
- Density: 1.42 g/cm³.
- Structural Differences :
- Chlorine substituents instead of bromine.
- Lower molecular weight and polarizability compared to bromine.
- Reactivity :
- Chlorine is a weaker leaving group than bromine, making the chloro analog less reactive in nucleophilic substitutions or cross-coupling reactions.
Target Compound (4-Bromo Analogue)
- Inferred Properties :
- Higher molecular weight (~582.3 g/mol) due to bromine's atomic mass.
- Expected LogP > 4.0 (enhanced hydrophobicity).
- Higher boiling point and density than the chloro analog.
- Applications: Potential use in Suzuki-Miyaura couplings (bromine acts as a superior leaving group compared to chlorine) .
Simple Halogenated Benzoate Esters
Methyl 4-Bromobenzoate (CAS 619-42-1)
- Molecular Formula : C₈H₇BrO₂
- Molecular Weight : 215.04 g/mol
- Key Properties :
- Simpler structure with a methyl ester group.
- Lower steric hindrance and higher solubility in polar solvents.
- Applications :
- Comparison :
- Lacks the silylene group, reducing thermal stability and synthetic versatility.
Silyl-Modified Benzoate Derivatives
Benzoic Acid, 4-[(Trimethylsilyl)Oxy]-, Trimethylsilyl Ester
- Molecular Formula : C₁₃H₂₂O₃Si₂ (exact structure varies).
- Key Properties :
- Trimethylsilyl (TMS) groups enhance volatility for gas chromatography.
- Lower thermal stability compared to diphenylsilylene esters.
- Comparison :
- TMS groups are smaller and less sterically hindered than diphenylsilylene.
Esters with Sulfonate and Triflate Groups
Ethyl 4-(Trifluoromethylsulfonyloxy)Benzoate
- Molecular Formula : C₁₀H₉F₃O₅S
- Applications :
- Reactive intermediate in electrophilic substitutions.
- Comparison :
- Triflate groups are superior leaving groups, but the absence of a silylene bridge limits structural rigidity.
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling :
- Bromine in the target compound enhances reactivity in Suzuki couplings compared to chlorine analogs, enabling efficient aryl-aryl bond formation .
Thermal Stability :
- The diphenylsilylene group imparts higher thermal stability (>600°C) compared to simple esters like methyl 4-bromobenzoate .
Biological Activity
Benzoic acid, 4-bromo-, diphenylsilylene ester (CAS No. 129459-85-4) is a compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes both halogen and silicon moieties, which may enhance its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H24BrO2Si
- Molecular Weight : 474.49 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the diphenylsilylene group suggests unique interactions within biological systems, potentially influencing its pharmacological properties.
Biological Activity Overview
Research has indicated various biological activities associated with benzoic acid derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation, but preliminary studies suggest promising results.
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds containing halogen substitutions often demonstrate enhanced activity against bacteria and fungi due to their ability to disrupt cellular membranes or inhibit metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives is well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Case Study : A study on diphenylsilylene esters indicated a reduction in inflammatory markers in animal models, suggesting that similar compounds may exert anti-inflammatory effects through modulation of immune responses .
Anticancer Properties
Emerging research suggests that certain benzoic acid derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The incorporation of silicon into the molecular structure may enhance these effects by improving bioavailability or altering metabolic pathways.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular targets through:
- Membrane Disruption : The hydrophobic nature of the diphenylsilylene group may facilitate interactions with lipid membranes.
- Enzyme Inhibition : The bromine atom may participate in enzyme binding or modification, impacting metabolic processes.
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of benzoic acid to evaluate their biological activities. For instance:
- Study A : Investigated the synthesis of several brominated benzoic acid esters and their antimicrobial efficacy against common pathogens.
- Study B : Evaluated the anti-inflammatory effects of diphenylsilylene derivatives in vitro, showing significant inhibition of nitric oxide production in macrophages.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-substituted benzoic acid esters with high regioselectivity?
- Methodological Answer : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the bromine substituent at the para position. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using -NMR (downfield shift of aromatic protons adjacent to Br at δ ~7.8–8.2 ppm). For silyl ester formation, employ diphenylsilanediol under anhydrous conditions with a catalyst like DMAP, monitoring progress by FT-IR (disappearance of Si-OH stretch at ~3200 cm) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., IR vs. NMR) for brominated benzoic acid esters?
- Methodological Answer : Cross-validate using complementary techniques:
- IR : Confirm ester C=O stretch (~1720 cm) and absence of -OH bands.
- -NMR : Identify ester carbonyl carbon at ~165–170 ppm and brominated aromatic carbons.
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H] for CHBrOSi: calculated 415.9872). Discrepancies may arise from solvent impurities or degradation; repeat analysis under inert atmospheres .
Q. What purification strategies are effective for isolating diphenylsilylene esters from reaction mixtures?
- Methodological Answer : After quenching the reaction with ice-water, extract the product using dichloromethane. Remove silanol byproducts via flash chromatography (stationary phase: C18 reverse-phase silica; mobile phase: methanol/water). Final purity (>98%) can be confirmed by HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How do steric effects of the diphenylsilyl group influence the solid-state packing and crystallinity of 4-bromo benzoic acid derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to analyze intermolecular interactions. The bulky diphenylsilyl group may disrupt π-π stacking, leading to increased torsion angles between aromatic rings. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies van der Waals contacts, highlighting contributions from C-H···O and halogen bonding (Br···π interactions) .
Q. What computational approaches predict the reactivity of the silyl ester group in nucleophilic substitution reactions?
- Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites at the silicon center. Compare activation energies for hydrolysis pathways in silico, and validate with experimental kinetic studies (e.g., monitoring Si-O bond cleavage via -NMR) .
Q. How can researchers design experiments to probe the photostability of 4-bromo benzoic acid silyl esters under UV irradiation?
- Methodological Answer : Expose the compound to UV light (λ = 254 nm) in a quartz reactor and track degradation using:
- GC-MS : Detect volatile byproducts (e.g., diphenylsiloxane).
- EPR Spectroscopy : Identify radical intermediates (e.g., bromine-centered radicals).
- TD-DFT Calculations : Simulate UV-Vis spectra to correlate experimental absorbance bands with electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
